molecular formula C8H7NaO3 B7797257 CID 19187

CID 19187

Cat. No. B7797257
M. Wt: 174.13 g/mol
InChI Key: WPTJBFNYRRZIDZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 19187 is a useful research compound. Its molecular formula is C8H7NaO3 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 19187 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 19187 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible Control of Protein Function : CID has been used to control protein function in cells with precision and spatiotemporal resolution. This technique has primarily been applied to study signal transductions and has recently been extended to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation in Mammals : The development of PROTAC-CID systems demonstrates the utility of CID in inducible gene regulation and gene editing, with applications in human cells and mice (Ma et al., 2023).

  • Protein Localization Control : A novel CID system utilizing light activation was developed for rapidly controlling protein-protein interactions and localization in living cells, aiding in the study of dynamic biological processes (Aonbangkhen et al., 2018).

  • Water Use Efficiency in Agriculture : CID, in the form of carbon isotope discrimination, has been explored as a method for selecting high water use efficiency and productivity in crops like barley (Anyia et al., 2007).

  • Resolving Cell Biology Problems : CID techniques have helped solve numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).

  • Biocompatible CID for Eukaryotic Cells : Development of a new biocompatible CID, Tmp-SLF, has expanded the possibilities for gene expression modulation and tunable control of glycosyltransferases in mammalian cells (Czlapinski et al., 2008).

  • Studying Cellular Mechanotransduction : CID has been used to study cellular mechanotransduction, revealing the mechanical stability of ternary complexes and their potential applications (Wang et al., 2019).

properties

IUPAC Name

sodium;2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTJBFNYRRZIDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 19187

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.